molecular formula C11H12BrClO2 B2460631 5-Bromo-2-butoxybenzoyl chloride CAS No. 343949-22-4

5-Bromo-2-butoxybenzoyl chloride

Cat. No.: B2460631
CAS No.: 343949-22-4
M. Wt: 291.57
InChI Key: FSGHQCGGOKDGIU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-butoxybenzoyl chloride typically involves the bromination of 2-butoxybenzoic acid followed by chlorination. The reaction conditions often include the use of bromine and a suitable catalyst in an organic solvent . The process is generally carried out under mild conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve multi-step processes that include bromination, chlorination, and purification steps to achieve the desired product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-butoxybenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: Commonly reacts with nucleophiles to form substituted benzoyl derivatives.

    Oxidation and Reduction: Can undergo oxidation to form corresponding acids or reduction to form alcohols.

Common Reagents and Conditions

    Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

    Oxidizing Agents: Such as potassium permanganate, are used for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride, are used for reduction reactions.

Major Products Formed

Scientific Research Applications

5-Bromo-2-butoxybenzoyl chloride is widely used in scientific research, particularly in:

    Chemistry: As a reagent in organic synthesis and for the preparation of various benzoyl derivatives.

    Biology: In the study of enzyme interactions and protein modifications.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-2-butoxybenzoyl chloride involves its reactivity with nucleophiles, leading to the formation of substituted benzoyl derivatives. The molecular targets and pathways involved include interactions with enzymes and proteins, which can lead to modifications in their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chlorobenzoic acid
  • 5-Bromo-2-butoxybenzoic acid
  • 2-Butoxybenzoyl chloride

Uniqueness

5-Bromo-2-butoxybenzoyl chloride is unique due to its specific reactivity profile and its applications in proteomics research. Its ability to form stable benzoyl derivatives makes it particularly valuable in various scientific and industrial applications .

Properties

IUPAC Name

5-bromo-2-butoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO2/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGHQCGGOKDGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)Br)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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